
Canagliflozin L-Glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin L-Glucitol, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₅FO₅S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Canagliflozin inhibits SGLT2, leading to increased urinary glucose excretion and a reduction in plasma glucose levels. This mechanism operates independently of insulin, making it particularly beneficial for patients who may have insulin resistance or other related conditions. The compound has demonstrated efficacy in various clinical settings, including:
- Reduction of Glycated Hemoglobin (HbA1c) : Clinical trials have shown that Canagliflozin significantly lowers HbA1c levels in T2DM patients, with reductions ranging from 0.62% to 1.16% depending on the dosage (100 mg or 300 mg) and patient characteristics .
- Weight Management : The osmotic diuresis induced by Canagliflozin contributes to weight loss, which is advantageous for overweight or obese patients with T2DM .
Clinical Applications
Canagliflozin is indicated for use in various scenarios:
- Monotherapy : For patients who do not achieve adequate glycemic control through diet and exercise alone.
- Combination Therapy : As an adjunct to other antihyperglycemic agents, including insulin and glucagon-like peptide-1 receptor agonists (GLP-1RAs) .
Case Studies and Clinical Trials
Several studies have documented the effectiveness and safety of Canagliflozin in diverse populations:
-
Phase III Trials : In these trials, Canagliflozin was shown to provide significant improvements in glycemic control compared to placebo, with notable reductions in fasting plasma glucose and postprandial glucose levels .
Study Type Sample Size HbA1c Reduction Weight Change Other Benefits Phase III 1000+ -0.76% to -1.16% -4.46% Improved SBP and HDL Phase IV (Japan) 71 -0.70% -4.46% Significant safety profile - Long-term Efficacy : A study focusing on Japanese patients with T2DM showed that after 52 weeks of treatment with Canagliflozin, patients experienced significant reductions in HbA1c, fasting plasma glucose, body weight, and systolic blood pressure .
- Safety Profile : The incidence of adverse events was reported at 71.8%, with most being mild hypoglycemic events . This highlights the drug's manageable safety profile when monitored appropriately.
Pharmacokinetics
Canagliflozin exhibits a bioavailability of approximately 65%, with peak plasma concentrations reached within 30 to 120 minutes post-administration. Its pharmacokinetic properties are consistent across different demographics, including age and body weight .
Propiedades
Fórmula molecular |
C₂₄H₂₅FO₅S |
---|---|
Peso molecular |
444.52 |
Sinónimos |
(2R,3S,4S,5R,6S)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.